molecular formula C11H10Cl2N2O2S B11802723 3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole

3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole

Cat. No.: B11802723
M. Wt: 305.2 g/mol
InChI Key: HTQLKWYWNJSHMO-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group and an ethylsulfonyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with ethylsulfonylacetylene. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The dichlorophenyl and ethylsulfonyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The dichlorophenyl group may facilitate binding to certain enzymes or receptors, while the ethylsulfonyl group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-1H-pyrazole: Lacks the ethylsulfonyl group, which may affect its reactivity and applications.

    4-(Ethylsulfonyl)-1H-pyrazole: Lacks the dichlorophenyl group, leading to different chemical properties and uses.

    3-(2,4-Dichlorophenyl)-4-(methylsulfonyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl, which can influence its behavior in reactions.

Uniqueness

3-(2,4-Dichlorophenyl)-4-(ethylsulfonyl)-1H-pyrazole is unique due to the combination of the dichlorophenyl and ethylsulfonyl groups. This combination imparts specific chemical properties that make it valuable for certain applications, such as its potential biological activity and use as a synthetic intermediate.

Properties

Molecular Formula

C11H10Cl2N2O2S

Molecular Weight

305.2 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-4-ethylsulfonyl-1H-pyrazole

InChI

InChI=1S/C11H10Cl2N2O2S/c1-2-18(16,17)10-6-14-15-11(10)8-4-3-7(12)5-9(8)13/h3-6H,2H2,1H3,(H,14,15)

InChI Key

HTQLKWYWNJSHMO-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(NN=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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